![molecular formula C15H16Br2ClNO B1395069 3-{[(1,6-Dibromo-2-naphthyl)oxy]-methyl}pyrrolidine hydrochloride CAS No. 1220029-42-4](/img/structure/B1395069.png)
3-{[(1,6-Dibromo-2-naphthyl)oxy]-methyl}pyrrolidine hydrochloride
Übersicht
Beschreibung
“3-{[(1,6-Dibromo-2-naphthyl)oxy]-methyl}pyrrolidine hydrochloride” is a chemical compound . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “this compound” is not explicitly provided in the search results .Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not detailed in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the search results .Wissenschaftliche Forschungsanwendungen
Organocatalysis
- Organocatalysis in Michael Addition : This compound has been explored in the context of organocatalysis. For instance, a related compound, (S)-2-((Naphthalen-2-ylsulfonyl)methyl)pyrrolidine, demonstrated high catalytic activity in asymmetric Michael reactions involving cyclohexanone and nitroolefins, producing adducts with high yield and enantioselectivity (Syu, Kao, & Lin, 2010).
Binding and Interaction Studies
- Binding Mode Analysis : Research has been conducted to understand how similar compounds bind to certain enzymes. For example, a study on the binding mode of a related compound to Factor Xa utilized Comparative Molecular Field Analysis, providing insights into the structure-activity relationship (Vaz, McLean, & Pelton, 1998).
Synthesis and Resolution
- Synthesis of Axially Dissymmetric Pyrroles : Compounds with structural similarities have been synthesized for use in catalyzing enantioselective reactions. An example includes the synthesis of axially dissymmetric pyrroles, which effectively catalyzed enantioselective additions of Et2Zn to aromatic aldehydes (Furusho, Tsunoda, & Aida, 1996).
Pyrrolidine Synthesis
- Pyrrolidine Synthesis Research : Pyrrolidines, including related compounds, are significant in medicinal chemistry and industry, such as in dyes or agrochemicals. Studies have been conducted on the synthesis of pyrrolidines through various methods, including cycloaddition reactions (Żmigrodzka et al., 2022).
NMR Studies
- NMR Analysis of Pyrrolidine Derivatives : NMR studies have been conducted on new organocatalysts related to this compound, such as 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol. These studies provide insights into their structural characteristics and potential catalytic mechanisms (Yan-fang, 2008).
Synthesis Methods
- Novel Synthesis Approaches : Innovative synthesis methods have been explored for related compounds, such as 1-(1,2-dihydro-4-hydroxy-1-phenyl-2-oxo-1,8-naphthyridin-3-yl)-pyrrolidinium hydroxide, demonstrating the potential for efficient production of these chemicals (Duelfer & Gala, 1991).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[(1,6-dibromonaphthalen-2-yl)oxymethyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br2NO.ClH/c16-12-2-3-13-11(7-12)1-4-14(15(13)17)19-9-10-5-6-18-8-10;/h1-4,7,10,18H,5-6,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGGDFFIFBFERX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=C(C3=C(C=C2)C=C(C=C3)Br)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Br2ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



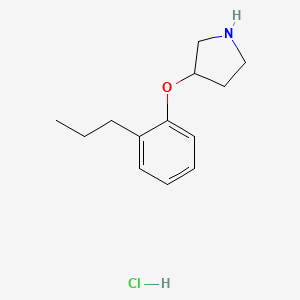

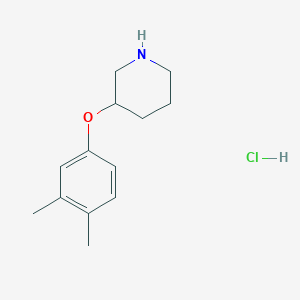
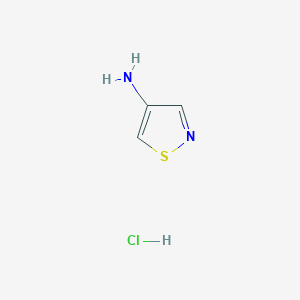



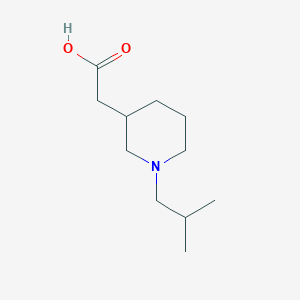
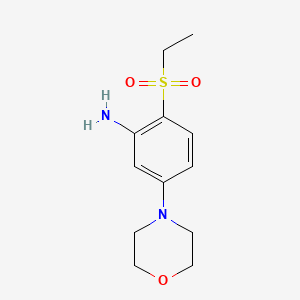


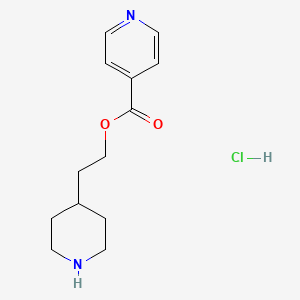

![2-[(3-Hydroxybutyl)amino]isonicotinic acid](/img/structure/B1395009.png)